Cas no 66370-75-0 (Methyl 2-(2-iodophenyl)acetate)
Methyl 2-(2-iodophenyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(2-iodophenyl)acetate
- 2-iodophenylacetic acid methyl ester
- DA-03794
- 66370-75-0
- YNHWTTUTWBNFGQ-UHFFFAOYSA-N
- AKOS022187055
- methyl (2-iodophenyl)acetate
- CS-0132055
- benzeneacetic acid, 2-iodo-, methyl ester
- MFCD12025058
- AS-76244
- methyl(2-iodophenyl)acetate
- EN300-214054
- methyl2-(2-iodophenyl)acetate
- (2-iodo-phenyl)acetic acid methyl ester
- InChI=1/C9H9IO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H
- (2-iodophenyl)-acetic acid methyl ester
- methyl 2-iodophenylacetate
- SY311934
- (2-iodophenyl)acetic acid methyl ester
- D93618
- Z1269173309
- SCHEMBL3623804
- A905703
-
- MDL: MFCD12025058
- Inchi: 1S/C9H9IO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
- InChI Key: YNHWTTUTWBNFGQ-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1CC(=O)OC
Computed Properties
- Exact Mass: 275.96427
- Monoisotopic Mass: 275.96473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Methyl 2-(2-iodophenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM185211-5g |
methyl 2-(2-iodophenyl)acetate |
66370-75-0 | 95% | 5g |
$704 | 2021-06-16 | |
| Alichem | A019122178-1g |
Methyl 2-(2-iodophenyl)acetate |
66370-75-0 | 95% | 1g |
$221.27 | 2023-09-01 | |
| Chemenu | CM185211-5g |
methyl 2-(2-iodophenyl)acetate |
66370-75-0 | 95% | 5g |
$704 | 2022-06-10 | |
| Ambeed | A489784-250mg |
Methyl 2-(2-iodophenyl)acetate |
66370-75-0 | 95% | 250mg |
$34.0 | 2025-04-17 | |
| Ambeed | A489784-1g |
Methyl 2-(2-iodophenyl)acetate |
66370-75-0 | 95% | 1g |
$45.0 | 2025-04-17 | |
| Ambeed | A489784-5g |
Methyl 2-(2-iodophenyl)acetate |
66370-75-0 | 95% | 5g |
$151.0 | 2025-04-17 | |
| TRC | M695688-10mg |
Methyl 2-(2-Iodophenyl)Acetate |
66370-75-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M695688-50mg |
Methyl 2-(2-Iodophenyl)Acetate |
66370-75-0 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | M695688-100mg |
Methyl 2-(2-Iodophenyl)Acetate |
66370-75-0 | 100mg |
$ 230.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1132532-10g |
methyl 2-(2-iodophenyl)acetate |
66370-75-0 | 95% | 10g |
$700 | 2024-07-23 |
Methyl 2-(2-iodophenyl)acetate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Methyl 2-(2-iodophenyl)acetate
Methyl 2-(2-iodophenyl)acetate: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis
Methyl 2-(2-iodophenyl)acetate (CAS No. 66370-75-0) is a valuable organic compound that has gained significant attention in the fields of pharmaceutical and chemical synthesis. This compound, also known as methyl 2-(o-iodophenyl)acetate, is a versatile intermediate used in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structure, characterized by an iodine-substituted phenyl group and an ester functional group, makes it an ideal starting material for a wide range of chemical transformations.
The chemical formula of Methyl 2-(2-iodophenyl)acetate is C10H10O2I, and its molecular weight is approximately 259.1 g/mol. The compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These physical properties make it suitable for various synthetic processes in both laboratory and industrial settings.
One of the key applications of Methyl 2-(2-iodophenyl)acetate is in the synthesis of biologically active compounds. The iodine substituent on the phenyl ring can be readily replaced by other functional groups through various coupling reactions, such as Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Recent research has highlighted the importance of Methyl 2-(2-iodophenyl)acetate in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a new class of antiviral agents. The researchers utilized the iodine substituent to introduce various aromatic and heterocyclic moieties, resulting in compounds with potent antiviral activity against several viral strains.
In another study, scientists at a leading pharmaceutical company used Methyl 2-(2-iodophenyl)acetate to develop novel inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their disruption can lead to therapeutic benefits in diseases such as cancer and neurodegenerative disorders. The researchers employed palladium-catalyzed cross-coupling reactions to synthesize a series of compounds with high binding affinity to specific PPI targets.
The versatility of Methyl 2-(2-iodophenyl)acetate extends beyond pharmaceutical applications. It is also used in the synthesis of fine chemicals, dyes, and polymers. For example, chemists at a research institute developed a novel method for synthesizing functionalized polymers using this compound as a monomer precursor. The resulting polymers exhibited excellent thermal stability and mechanical properties, making them suitable for use in advanced materials applications.
The safety and handling of Methyl 2-(2-iodophenyl)acetate are important considerations for both laboratory and industrial settings. While it is generally considered safe when handled properly, appropriate personal protective equipment (PPE) should be used to avoid skin contact and inhalation. Additionally, it should be stored in tightly sealed containers away from heat sources and incompatible materials.
In conclusion, Methyl 2-(2-iodophenyl)acetate (CAS No. 66370-75-0) is a highly valuable intermediate with a wide range of applications in pharmaceutical and chemical synthesis. Its unique chemical structure and reactivity make it an essential building block for the development of new drugs, fine chemicals, and advanced materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern chemistry.
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